An In-depth Technical Guide to o-Cresol-d7: Physical and Chemical Properties for Researchers
An In-depth Technical Guide to o-Cresol-d7: Physical and Chemical Properties for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of o-Cresol-d7. It is designed to be a core resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate a deeper understanding of this compound's applications.
Core Properties of o-Cresol-d7
o-Cresol-d7, also known by its IUPAC name 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol, is a deuterated form of o-cresol.[1] In this molecule, seven hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods where it serves as an excellent internal standard.[1][2]
Physical and Chemical Data
The physical and chemical properties of o-Cresol-d7 are primarily dictated by its parent compound, o-cresol. While deuteration slightly increases the molecular weight, other properties such as boiling point, melting point, and solubility are expected to be very similar. The following tables summarize the key physical and chemical data for both o-Cresol-d7 and its non-labeled analog, o-cresol.
Table 1: General and Physical Properties of o-Cresol-d7
| Property | Value | Reference |
| CAS Number | 202325-50-6 | [1] |
| Molecular Formula | C₇HD₇O / CD₃C₆D₄OH | [1] |
| Molecular Weight | 115.18 g/mol | |
| Appearance | Colorless to Light Beige Oil to Low-Melting Solid | |
| Melting Point | 32 – 33 °C | |
| Solubility | Soluble in Chloroform, DMSO, Methanol | |
| Storage | Store at -20°C or 4°C |
Table 2: Physical and Chemical Properties of o-Cresol (CAS: 95-48-7) as a Proxy
| Property | Value | Reference |
| Molecular Weight | 108.14 g/mol | |
| Boiling Point | 191 °C | |
| Density | 1.048 g/mL at 25 °C | |
| Vapor Pressure | 0.3 mmHg at 20 °C | |
| Flash Point | 81 °C | |
| Refractive Index | n20/D 1.541-1.550 | |
| pKa (Acidity) | 10.316 | |
| Water Solubility | 20 g/L at 20 °C |
Synthesis and Spectroscopic Data
Synthesis of Deuterated Aromatic Compounds
The synthesis of deuterated aromatic compounds like o-Cresol-d7 generally involves an H-D exchange reaction. This is typically achieved by reacting the non-labeled aromatic compound with a deuterium source, such as heavy water (D₂O), under high temperature and pressure, often in the presence of a catalyst. Flow synthesis methods utilizing microwave technology are also being developed to improve production efficiency.
A logical workflow for the synthesis of deuterated aromatic compounds is outlined below.
Caption: General synthesis workflow for deuterated aromatic compounds.
Spectroscopic Data
Spectroscopic data is crucial for confirming the identity and purity of o-Cresol-d7.
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Mass Spectrometry (MS): The mass spectrum of o-cresol shows a molecular ion peak at m/z 108. For o-Cresol-d7, the molecular ion peak would be expected at m/z 115. The fragmentation pattern of o-cresol typically involves the loss of a methyl group or the hydroxyl group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of o-cresol shows characteristic peaks for the aromatic protons and the methyl protons. In the ¹H NMR spectrum of o-Cresol-d7, these peaks would be absent due to the deuterium substitution, leaving only the residual proton signal of the solvent and the hydroxyl proton if not exchanged. The ¹³C NMR spectrum would show signals corresponding to the carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum of o-cresol exhibits characteristic absorption bands for the O-H stretching of the hydroxyl group and C-H stretching of the aromatic ring and methyl group. In o-Cresol-d7, the C-D stretching vibrations would appear at lower frequencies compared to the C-H vibrations.
Experimental Protocols: Application as an Internal Standard
o-Cresol-d7 is primarily used as an internal standard in quantitative analysis, especially in chromatography-mass spectrometry (GC-MS and LC-MS) methods. Its chemical behavior is nearly identical to the non-labeled o-cresol, but its different mass allows for its distinct detection by a mass spectrometer. This allows for accurate quantification of o-cresol in various matrices by correcting for variations in sample preparation and instrument response.
General Protocol for Analysis of Phenols using GC-MS with a Deuterated Internal Standard
The following is a generalized protocol for the analysis of phenols in a sample matrix, such as water, using a deuterated internal standard like o-Cresol-d7.
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Sample Preparation:
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A known volume or weight of the sample is taken.
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A precise amount of the o-Cresol-d7 internal standard solution is added to the sample.
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The sample is then extracted using an appropriate technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
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Derivatization (Optional):
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Phenols can be derivatized to improve their chromatographic properties and detection sensitivity.
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GC-MS Analysis:
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An aliquot of the extracted and optionally derivatized sample is injected into the GC-MS system.
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The analytes are separated on a capillary GC column.
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The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the native phenol and the deuterated internal standard.
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Quantification:
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The concentration of the native phenol is calculated based on the ratio of its peak area to the peak area of the deuterated internal standard and a calibration curve.
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Caption: Workflow for GC-MS analysis using a deuterated internal standard.
Applications in Research and Drug Development
The primary application of o-Cresol-d7 is as an internal standard for the accurate quantification of o-cresol in biological and environmental samples. This is particularly relevant in:
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Drug Metabolism and Pharmacokinetic (DMPK) Studies: o-Cresol is a metabolite of certain drugs and environmental compounds. o-Cresol-d7 can be used to accurately measure its formation and elimination in in vitro and in vivo DMPK studies.
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Clinical and Toxicological Analysis: For monitoring human exposure to o-cresol from various sources.
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Environmental Monitoring: To quantify o-cresol levels in water, soil, and air samples.
Furthermore, the metabolite of o-cresol, o-cresol sulfate, has been identified as a biomarker related to metabolic and inflammatory responses, which could be of interest in certain clinical research areas.
Safety and Handling
o-Cresol is classified as:
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Toxic if swallowed or in contact with skin.
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Causes severe skin burns and eye damage.
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May cause respiratory irritation.
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Suspected of damaging fertility or the unborn child.
Handling Precautions:
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Work in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a dry and well-ventilated place.
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Keep away from heat, sparks, and open flames.
For detailed safety information, refer to the Safety Data Sheet for o-Cresol (CAS 95-48-7).
